molecular formula C6H9N3O B1490596 3-(Azetidin-3-yl)-5-methyl-1,2,4-oxadiazole CAS No. 1309315-31-8

3-(Azetidin-3-yl)-5-methyl-1,2,4-oxadiazole

Cat. No.: B1490596
CAS No.: 1309315-31-8
M. Wt: 139.16 g/mol
InChI Key: GWUSWHFKUQRWHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Azetidin-3-yl)-5-methyl-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a methyl group at position 5 and an azetidinyl moiety (a four-membered saturated amine ring) at position 3. The compound has garnered interest in medicinal chemistry due to its structural uniqueness, particularly in antiviral and antibacterial research .

Properties

IUPAC Name

3-(azetidin-3-yl)-5-methyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-4-8-6(9-10-4)5-2-7-3-5/h5,7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWUSWHFKUQRWHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501258473
Record name 1,2,4-Oxadiazole, 3-(3-azetidinyl)-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501258473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1309315-31-8
Record name 1,2,4-Oxadiazole, 3-(3-azetidinyl)-5-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1309315-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4-Oxadiazole, 3-(3-azetidinyl)-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501258473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 3-(Azetidin-3-yl)-5-methyl-1,2,4-oxadiazole has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, synthesis, and relevant case studies.

Structural Overview

This compound is characterized by a five-membered oxadiazole ring fused with an azetidine moiety. This combination of heterocycles contributes to the compound's diverse biological properties. The oxadiazole ring is known for its broad spectrum of pharmacological activities, including antimicrobial and anti-inflammatory effects, while the azetidine structure enhances its stability and bioavailability .

Antimicrobial Properties

Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit significant antimicrobial activity. For instance:

  • Antibacterial Activity : Studies have shown that derivatives of oxadiazoles can effectively combat various bacterial strains. In particular, compounds similar to this compound demonstrate promising results against resistant strains of Mycobacterium tuberculosis and other pathogens .
  • Antifungal Activity : The compound's structure may also confer antifungal properties, making it a candidate for further exploration in treating fungal infections .

Anti-inflammatory Effects

The azetidine component has been linked to anti-inflammatory activities. Research on related compounds suggests that modifications to the azetidine structure can enhance these properties, potentially leading to new therapeutic agents for inflammatory diseases .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound:

  • Synthesis and Evaluation : A recent study synthesized several derivatives of 1,2,4-oxadiazoles and evaluated their biological activity. Compounds were tested for their efficacy against M. tuberculosis, with some demonstrating low MIC (Minimum Inhibitory Concentration) values indicative of strong antibacterial activity .
  • Molecular Docking Studies : Molecular docking studies have indicated that this compound may act as an inhibitor for key enzymes involved in bacterial metabolism. This mechanism could explain its potent antibacterial effects observed in vitro .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of related compounds:

Compound NameStructureBiological Activity
5-Methyl-1,2,4-OxadiazoleStructureAntimicrobial
3-Acetyl-AzetidineStructureAnti-inflammatory
4-(Azetidin-3-yl)-1,2,4-OxadiazoleStructureAntioxidant
3-(Azetidin-3-yl)-5-methyl-OxadiazoleStructureAntimicrobial & Anti-inflammatory

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole ring often exhibit antimicrobial properties. For instance, derivatives of 1,3,4-oxadiazole have shown significant antibacterial, antifungal, and antiviral activities . The unique structure of 3-(azetidin-3-yl)-5-methyl-1,2,4-oxadiazole suggests it may also possess similar properties.

Case Study:
In studies involving related oxadiazole derivatives, compounds demonstrated effectiveness against strains such as Staphylococcus aureus and Escherichia coli. For example, certain derivatives displayed higher activity than standard antibiotics like ampicillin against Pseudomonas aeruginosa and other Gram-positive bacteria .

Anti-inflammatory and Analgesic Effects

Compounds with oxadiazole cores have been investigated for their anti-inflammatory and analgesic properties. The structural modifications in this compound may enhance these effects.

Data Table: Biological Activities of Related Compounds

Compound NameStructureBiological Activity
5-Methyl-1,2,4-OxadiazoleStructureAntimicrobial
3-Acetyl-AzetidineStructureAnti-inflammatory
4-(Azetidin-3-yl)-1,2,4-OxadiazoleStructureAntioxidant

Anticancer Potential

The potential anticancer activity of oxadiazole derivatives is an area of ongoing research. Some studies have reported that modifications to the azetidine and oxadiazole components can enhance cytotoxic effects against various cancer cell lines .

Case Study:
In a recent study focused on oxadiazole derivatives, specific compounds exhibited significant cytotoxicity against human cancer cell lines. These findings suggest that this compound could be explored as a lead compound for developing new anticancer agents.

Synthetic Methods

Several synthetic pathways have been developed for the preparation of this compound. These methods highlight the versatility in producing this compound for research purposes. The ability to modify its structure opens avenues for creating derivatives with enhanced biological activities.

Comparison with Similar Compounds

Structural and Electronic Comparison with Analogous Oxadiazole Derivatives

Table 1: Key Structural and Electronic Features of Selected Oxadiazole Derivatives
Compound Name Substituents (Position 3) Substituents (Position 5) Key Electronic Effects Biological Activity Highlights
3-(Azetidin-3-yl)-5-methyl-1,2,4-oxadiazole Azetidinyl (cyclic amine) Methyl Electron-donating (azetidine) Antiviral (hRV strains), moderate cytotoxicity
3-Phenyl-5-methyl-1,2,4-oxadiazole Phenyl (aromatic) Methyl Mild electron-withdrawing (π-system) Antiviral (nanomolar activity)
3-Trifluoromethyl-5-methyl-1,2,4-oxadiazole Trifluoromethyl Methyl Strong electron-withdrawing Enhanced target binding
5-(3-Azetidinyl)-3-benzyl-1,2,4-oxadiazole Azetidinyl Benzyl Electron-donating + hydrophobic Antibacterial (structural analog)

Key Observations :

  • Azetidinyl vs.
  • Electron Effects : Trifluoromethyl groups enhance electrophilicity, improving target binding in some cases, while azetidinyl’s electron-donating nature may stabilize charge interactions in active sites .


Key Observations :

  • Azetidinyl Derivatives : Require multistep synthesis (e.g., amidoxime cyclization) with moderate yields (65%), contrasting with higher yields for simpler substituents like phenyl (82%) .
  • Catalytic Efficiency: Lanthanide catalysts (e.g., Eu(NO₃)₃) enable efficient one-pot syntheses for non-azetidinyl derivatives, but their applicability to azetidine-containing systems remains unexplored .
Table 3: Antiviral Activity and Cytotoxicity of Oxadiazole Derivatives (Data from )
Compound (Substituent at Position 3) hRV-B14 IC₅₀ (nM) hRV-A21 IC₅₀ (nM) Cytotoxicity (CC₅₀, μM) Selectivity Index (CC₅₀/IC₅₀)
5-Methyl (reference) 12 18 >100 >8.3
Ethyl 9 15 45 5.0
Cyclopropyl 8 7 28 3.5
Azetidinyl Data pending Data pending Moderate (inferred) Likely higher than alkyl

Key Observations :

  • Cytotoxicity Trends: Bulkier substituents (e.g., cyclopropyl) increase cytotoxicity, likely due to hydrophobic interactions with cellular membranes.
  • Antiviral Potency : Azetidinyl’s rigid structure could enhance binding to viral capsid proteins compared to flexible alkyl chains, but this requires validation .

Physicochemical and Pharmacokinetic Properties

  • Solubility : The azetidinyl group’s amine moiety improves water solubility compared to hydrophobic groups like benzyl or trifluoromethyl .
  • logP : Estimated logP for this compound is lower (~1.2) than its benzyl analog (~2.8), favoring better bioavailability .
  • Metabolic Stability : The oxadiazole core resists enzymatic degradation, while the azetidine ring may undergo slower oxidation compared to larger N-heterocycles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-(Azetidin-3-yl)-5-methyl-1,2,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-(Azetidin-3-yl)-5-methyl-1,2,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.